molecular formula C18H34N2O4 B6956953 tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Cat. No.: B6956953
M. Wt: 342.5 g/mol
InChI Key: WFCIUBCXQRSNSL-KDJGIRDZSA-N
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Description

tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate: is a complex organic compound known for its unique bicyclic structure and functional groups

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O4/c1-12(21)6-5-7-19-16-13-8-15(9-14(16)11-23-10-13)20-17(22)24-18(2,3)4/h12-16,19,21H,5-11H2,1-4H3,(H,20,22)/t12?,13-,14+,15?,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIUBCXQRSNSL-KDJGIRDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1C2CC(CC1COC2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCNC1[C@@H]2CC(C[C@H]1COC2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of Functional Groups: The hydroxypentylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding. Its structure can be modified to enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the material science industry, the compound’s unique properties can be utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
  • tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate stands out due to the presence of the hydroxypentylamino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications.

This detailed overview provides a comprehensive understanding of tert-butyl N-[(1S,5R)-9-(4-hydroxypentylamino)-3-oxabicyclo[331]nonan-7-yl]carbamate, covering its synthesis, reactions, applications, and unique properties

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